N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5OS2/c1-12-2-3-15-16(10-12)27-19(21-15)22-17(25)11-26-18-5-4-14(23-24-18)13-6-8-20-9-7-13/h2-10H,11H2,1H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMLFXGUADVPNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN=C(C=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole and pyridazine intermediates, followed by their coupling through a sulfanyl linkage. Common reagents used in these steps include thionyl chloride, sodium hydride, and various solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or receptor agonists/antagonists. The presence of multiple aromatic rings and heteroatoms makes it a candidate for binding to various biological targets.
Medicine
In medicinal chemistry, N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound might be used in the development of new materials with specific electronic, optical, or mechanical properties. Its complex structure could contribute to the performance of polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with proteins or nucleic acids, modulating their function through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Benzothiazole-Acetamide Derivatives
Compounds sharing the benzothiazole-acetamide core but differing in substituents provide insights into structure-activity relationships (SAR):
Table 1: Comparison of Benzothiazole-Acetamide Derivatives
Key Observations :
- Substituent Effects : The 6-methyl group in the target compound is less electron-withdrawing than the trifluoromethyl group in patent compounds , which may reduce metabolic stability but improve solubility.
- Heterocyclic Linkers : The pyridazine ring in the target compound introduces two adjacent nitrogen atoms, contrasting with QJZ’s pyrimidine ring (meta-nitrogens). This difference may alter hydrogen-bonding capacity and solubility .
Sulfanyl vs. Sulfonyl/Sulfinyl Acetamide Derivatives
The sulfanyl (thioether) bridge in the target compound distinguishes it from sulfonyl/sulfinyl analogs:
Table 2: Comparison of Sulfur-Containing Acetamides
Key Observations :
- Lipophilicity : The thioether group in the target compound enhances membrane permeability compared to sulfonyl/sulfinyl groups, which are more polar and may improve aqueous solubility .
- Thermal Stability : Sulfonyl/sulfinyl derivatives like 3y exhibit higher decomposition temperatures, suggesting greater stability under thermal stress .
Pharmacological and Physicochemical Trends
While direct activity data for the target compound is unavailable, trends from analogous compounds suggest:
Biological Activity
N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the context of anti-tubercular and anticancer properties. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound involves various chemical reactions, including the formation of benzothiazole and pyridazine derivatives. The general synthetic pathway includes:
- Formation of Benzothiazole Derivative : The initial step typically involves the condensation of 2-aminobenzenethiol with a suitable aldehyde.
- Pyridazine Synthesis : The pyridazine moiety can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Final Coupling : The final compound is obtained by coupling the benzothiazole and pyridazine intermediates with acetamide functionalities.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular activity of benzothiazole derivatives. For instance, compounds structurally related to this compound have shown promising results against Mycobacterium tuberculosis.
| Compound | IC50 (μM) | MIC (μg/mL) | Inhibition (%) |
|---|---|---|---|
| 7a | 7.7 ± 0.8 | 0.08 | 98 |
| 7e | 9.2 ± 1.5 | 0.09 | 99 |
| INH | 0.2 | - | - |
The above table summarizes the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) for various synthesized compounds, indicating significant anti-tubercular potential .
Anticancer Activity
In addition to its anti-tubercular properties, this compound has been evaluated for its anticancer activity. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes crucial for bacterial survival and proliferation.
- Molecular Docking Studies : Docking studies indicate strong binding affinities to target proteins involved in M. tuberculosis metabolism, suggesting a potential mechanism for its anti-tubercular effects .
Case Studies
Several case studies have documented the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Anti-Tubercular Activity : A study involving a series of benzothiazole derivatives demonstrated that several compounds exhibited IC50 values in the low micromolar range against M. tuberculosis, emphasizing their potential as lead compounds for drug development .
- Anticancer Efficacy : In vitro studies on human cancer cell lines revealed that certain derivatives led to significant reductions in cell viability, with IC50 values indicating potent anticancer activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(6-methyl-1,3-benzothiazol-2-yl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including thioether bond formation between pyridazine and benzothiazole precursors. Key steps:
- Step 1 : Activation of the pyridazine sulfhydryl group using NaH or DCC in anhydrous DMF .
- Step 2 : Nucleophilic substitution with the acetamide-bearing benzothiazole moiety under inert conditions (argon/N₂) to prevent oxidation .
- Purity Control : Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzothiazole methyl at δ ~2.5 ppm, pyridin-4-yl aromatic protons at δ ~8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₁H₁₈N₆OS₂: 458.09) .
- X-ray Diffraction : Single-crystal X-ray analysis to resolve bond angles and confirm stereoelectronic effects .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Start with in vitro screens:
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., ATP-binding pocket targeting) using fluorescence-based protocols .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO to guide dosing in subsequent assays .
Advanced Research Questions
Q. How can contradictory data on enzyme inhibition efficacy across studies be resolved?
- Methodological Answer : Address variability via:
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and normalize activity to protein concentration .
- Structural Dynamics : Perform molecular dynamics simulations (e.g., GROMACS) to assess ligand-protein binding stability under varying pH/temperature .
- Meta-Analysis : Compare datasets using tools like PRISM to identify outliers or batch effects .
Q. What strategies improve the compound’s metabolic stability for in vivo studies?
- Methodological Answer : Optimize pharmacokinetics through:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance bioavailability .
- Cytochrome P450 Screening : Use liver microsomes (human/rat) to identify metabolic hotspots; modify vulnerable sites (e.g., methyl substitution on benzothiazole) .
- Formulation : Encapsulate in PEGylated liposomes to prolong half-life .
Q. How do structural modifications (e.g., pyridin-4-yl vs. pyridin-3-yl substitution) impact target selectivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with positional isomerism and test against panels of related enzymes (e.g., EGFR vs. VEGFR2) .
- Computational Docking : Use AutoDock Vina to compare binding poses and interaction energies (e.g., pyridin-4-yl’s axial symmetry may favor tighter π-π stacking) .
- Crystallography : Co-crystallize analogs with target proteins to visualize steric/electronic effects .
Q. What experimental designs mitigate off-target effects in cellular models?
- Methodological Answer :
- CRISPR-Cas9 Knockout : Generate isogenic cell lines lacking putative off-target proteins .
- Thermal Proteome Profiling (TPP) : Identify unintended protein targets by monitoring thermal stability shifts in whole-cell lysates .
- Dose-Response Matrix : Combine with known inhibitors to distinguish additive vs. synergistic effects .
Key Considerations for Researchers
- Data Reproducibility : Document reaction conditions (e.g., solvent degassing) to minimize batch variability .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity and animal studies .
- Interdisciplinary Collaboration : Partner with computational chemists for rational design and pharmacologists for in vivo validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
